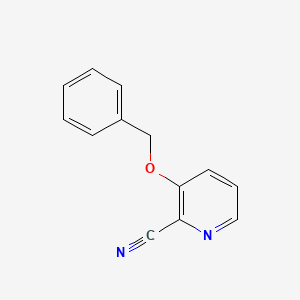

3-(Benzyloxy)picolinonitrile

Description

Overview of Picolinonitrile Core in Bioactive Molecules and Drug Discovery

The picolinonitrile, or cyanopyridine, scaffold is a significant structural motif in the realm of bioactive compounds. Specifically, the 3-cyanopyridine (B1664610) (nicotinonitrile) nucleus has garnered considerable attention for its presence in molecules with diverse pharmacological activities. ekb.eg Researchers have synthesized numerous derivatives of 3-cyanopyridine and evaluated them for a range of therapeutic applications, including as anti-inflammatory, anticancer, antibacterial, and antioxidant agents. ekb.eg The versatility of this core structure makes it a valuable building block in the development of new therapeutic agents.

The picolinonitrile framework is not only a synthetic target but is also found in both established pharmaceuticals and naturally occurring compounds. Marketed drugs such as milrinone (B1677136) and olprinone, which are used for their cardiotonic effects, feature the nicotinonitrile derivative structure. ekb.eg Furthermore, the fundamental pyridine (B92270) ring is a core component of essential natural products like nicotinic acid (vitamin B3) and vitamin B6, which play vital roles in metabolic processes. ekb.egwikipedia.org The prevalence of this structural unit underscores its importance in biological systems and as a privileged scaffold in drug design. researchgate.net

The pyridine ring is one of the most important and widely used heterocyclic systems in medicinal chemistry. researchgate.netbeilstein-journals.org It is a key structural component in a vast number of pharmaceuticals and agrochemicals. wikipedia.orgbeilstein-journals.org The nitrogen atom within the pyridine ring is a key feature; its lone pair of electrons does not participate in the aromatic system, allowing it to act as a hydrogen bond acceptor and to interact with biological targets like enzymes and receptors. wikipedia.orgnih.gov This ability to form hydrogen bonds can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov

The inclusion of a pyridine ring in a molecule can improve metabolic stability, permeability, potency, and binding specificity. nih.gov Compared to its carbocyclic analog, benzene, pyridine is more polar and reactive, offering greater flexibility for interactions within a receptor's binding site. nih.gov It is estimated that approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety, and the scaffold is present in over 7000 drug candidates. researchgate.netnih.gov

| Drug Class | Example(s) |

| Proton Pump Inhibitor | Omeprazole, Esomeprazole nih.govrsc.org |

| Kinase Inhibitor | Imatinib nih.gov |

| Antiviral | Atazanavir nih.gov |

| Anticancer | Abiraterone nih.gov |

| Anti-tubercular | Isoniazid nih.gov |

Role of Benzyloxy Group in Organic Synthesis and Medicinal Chemistry

The benzyloxy group is a versatile and frequently utilized functional group in chemical synthesis and drug design. It consists of a benzyl (B1604629) group (a phenylmethyl group) linked to the parent molecule via an oxygen atom. lookchem.com

One of the most prominent roles of the benzyloxy group is as a protecting group for alcohols and amines. bachem.comorgsyn.org Often abbreviated as "Bn" for benzyl ethers or "Cbz" (or "Z") for benzyloxycarbonyl in the case of protected amines, this group is prized for its stability under a wide range of reaction conditions, including those that are basic or mildly acidic. bachem.comorgsyn.orgontosight.ai This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected hydroxyl or amino group. orgsyn.org

The Cbz group is particularly important in peptide synthesis, where it temporarily blocks the amino group of an amino acid to prevent unwanted side reactions during peptide bond formation. bachem.comontosight.ai The benzyl group can be readily removed under specific conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the group to regenerate the free alcohol or amine. orgsyn.orgorganic-chemistry.org This reliable deprotection method adds to its utility in multi-step synthetic sequences. orgsyn.org

From a reactivity standpoint, the benzyloxy group can alter the electronic nature of the molecule. When attached to an aromatic ring, the ether oxygen acts as an electron-donating group, which can activate the ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions. Conversely, the benzyl group itself can be the site of chemical modification. The reactivity of the benzyloxy group is also linked to its conformation; its spatial orientation relative to other reactive groups in a molecule can determine the outcome of a reaction, for instance, favoring intramolecular cyclization over other pathways like the Wittig rearrangement. nih.gov

Current Research Landscape and Future Directions for 3-(Benzyloxy)picolinonitrile

Current research recognizes this compound primarily as a valuable chemical intermediate. smolecule.com Its synthesis is often achieved through the reaction of 3-hydroxypicolinonitrile with benzyl bromide in the presence of a base. smolecule.com The compound's structure, featuring the bioactive picolinonitrile core and the versatile benzyloxy group, makes it a promising candidate for further investigation. smolecule.com

The presence of these two key functional groups suggests potential applications in medicinal chemistry and materials science. smolecule.com The picolinonitrile moiety provides a foundation for exploring biological activity, while the benzyloxy group serves as a handle for further synthetic modifications or as a stable protecting group that can be removed at a later stage. smolecule.com

Future research directions will likely focus on:

Synthesis of Derivatives: Using this compound as a starting material to create a library of more complex molecules. This could involve modification of the pyridine ring or cleavage of the benzyloxy group to reveal a reactive hydroxyl group for further functionalization.

Biological Screening: Investigating the potential biological activities of this compound and its derivatives. Given the known properties of the picolinonitrile core, screening for anticancer, antimicrobial, or anti-inflammatory effects would be a logical step. smolecule.com

Material Science Applications: Exploring the use of the molecule in the development of new materials, leveraging the properties conferred by its aromatic systems and functional groups. smolecule.com

The unique combination of a known bioactive scaffold with a synthetically versatile protecting group positions this compound as a compound of continuing interest for academic and industrial researchers.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTDQGOHNPADKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623991 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-90-3 | |

| Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Benzyloxy Picolinonitrile

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 3-(benzyloxy)picolinonitrile, typically involving the formation of an ether linkage between a benzyl (B1604629) group and the 3-position of the picolinonitrile ring.

Reaction of 3-Hydroxypicolinonitrile with Benzyl Bromide

A prominent and widely applicable method for the synthesis of this compound is the reaction of 3-hydroxypicolinonitrile with benzyl bromide. This reaction is a classic example of the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.

In this procedure, the hydroxyl group of 3-hydroxypicolinonitrile is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion serves as the leaving group, resulting in the formation of the desired ether, this compound.

A similar reaction has been reported for the synthesis of the analogous compound, 3-(benzyloxy)benzonitrile, from 3-hydroxybenzonitrile and benzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF). chemicalbook.com This analogous synthesis provides a strong procedural basis for the synthesis of this compound.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Hydroxypicolinonitrile | Benzyl Bromide | Potassium Carbonate | DMF | Heating the reaction mixture |

The use of a base is crucial in the Williamson ether synthesis to facilitate the deprotonation of the hydroxyl group of 3-hydroxypicolinonitrile. Potassium carbonate (K₂CO₃) is a commonly employed weak inorganic base that is effective in this role. researchgate.netvedantu.com

The mechanism of base catalysis involves the carbonate ion acting as a Brønsted-Lowry base, accepting a proton from the hydroxyl group to form the corresponding pyridinolate anion. This anion is a significantly stronger nucleophile than the neutral hydroxyl group, thereby accelerating the rate of the SN2 reaction with benzyl bromide. youtube.com The use of a relatively mild base like potassium carbonate is often preferred to prevent potential side reactions that could occur with stronger bases. The solid-liquid phase transfer catalysis conditions often employed with potassium carbonate can also simplify the work-up procedure. orgchemres.org

| Catalyst/Base | Function | Advantages |

| Potassium Carbonate | Deprotonates the hydroxyl group to form a more reactive alkoxide | Mild, inexpensive, readily available, and facilitates a clean reaction. |

Reflux Method with Picolinonitrile and Benzyl Alcohol

Information regarding a direct reflux method for the synthesis of this compound from picolinonitrile and benzyl alcohol is not extensively detailed in scholarly literature. However, analogous acid-catalyzed dehydrative etherification reactions between alcohols are a known, albeit less common, method for ether synthesis.

In theory, an acid catalyst could be employed to promote the etherification of a hydroxyl-substituted picolinonitrile with benzyl alcohol. The acid would protonate the hydroxyl group of one of the alcohol reactants, converting it into a good leaving group (water). The other alcohol molecule would then act as a nucleophile, attacking the protonated alcohol in an SN1 or SN2 fashion to form the ether. However, for this to be a viable route to this compound, the starting material would need to be 3-hydroxypicolinonitrile, not picolinonitrile itself, reacting with benzyl alcohol.

Acid-catalyzed etherification typically works best for the synthesis of symmetrical ethers from primary alcohols. orgchemres.org The reaction between two different alcohols, such as 3-hydroxypicolinonitrile and benzyl alcohol, would likely lead to a mixture of products, including the two symmetrical ethers (from self-condensation) and the desired unsymmetrical ether. The harsh acidic conditions and high temperatures required can also lead to side reactions, particularly with sensitive substrates.

One-Pot Reaction Strategies

One-pot syntheses are highly valued in organic chemistry for their efficiency, as they allow multiple reaction steps to be carried out in the same reaction vessel without the need for isolation and purification of intermediates.

A one-pot strategy for the synthesis of this compound can be envisioned based on the Williamson ether synthesis. In this approach, 3-hydroxypicolinonitrile, benzyl bromide, and a base such as potassium carbonate are combined in a suitable solvent and allowed to react. This approach streamlines the process by carrying out the deprotonation and the nucleophilic substitution in a single step.

| Strategy | Reactants | Reagents | Key Features |

| One-Pot Williamson Ether Synthesis | 3-Hydroxypicolinonitrile, Benzyl Bromide | Potassium Carbonate | All components are mixed at the start, simplifying the procedure. |

Advanced Synthetic Transformations and Functionalization

The strategic positioning of the benzyloxy and nitrile groups on the picoline frame of this compound opens avenues for diverse functionalization reactions. These transformations can be broadly categorized into reactions involving the benzyloxy moiety and those targeting the nitrile group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of synthetic chemistry, and in the context of this compound, they can be employed both for the introduction of the characteristic benzyloxy group and for its subsequent replacement by other nucleophiles.

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution reaction. A prevalent method involves the reaction of a suitable precursor, such as 3-halopicolinonitrile (e.g., 3-chloro- or 3-bromopicolinonitrile) or 3-hydroxypicolinonitrile, with sodium benzyloxide.

In a typical procedure analogous to the synthesis of similar aryl benzyl ethers, 3-hydroxypicolinonitrile can be treated with benzyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then displaces the halide from the benzyl halide to form the desired ether linkage.

Alternatively, starting from a halogenated precursor like 3-bromopicolinonitrile, the benzyloxy group can be introduced by direct displacement of the halide with sodium benzyloxide. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom facilitates this nucleophilic aromatic substitution at the C-3 position.

Table 1: Representative Reaction Conditions for the Synthesis of Benzyloxy-substituted Aromatic Nitriles

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Hydroxybenzonitrile | Benzyl chloride | K₂CO₃ | DMF | Not specified | 42 | 88 |

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90 | 3 | 90 |

Note: The data in this table is based on analogous syntheses of benzyloxy-substituted aromatic nitriles and serves as a general guideline. Specific conditions for this compound may vary.

While the benzyloxy group is often installed as a stable ether linkage, it can also function as a leaving group under certain conditions, allowing for its replacement by other nucleophiles. The cleavage of benzyl ethers on aromatic rings can be achieved through various methods, which effectively result in a nucleophilic substitution at the carbon atom of the pyridine ring.

Methods for the cleavage of benzyl ethers include hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), treatment with strong acids, or oxidative cleavage. For instance, reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers in the presence of other functional groups. organic-chemistry.org Visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild and selective method for benzyl ether cleavage. researchgate.netacs.orgmpg.de These methods would transform the benzyloxy group into a hydroxyl group, which could then be further functionalized.

Direct displacement of the benzyloxy group by other nucleophiles on the pyridine ring is less common but can be envisioned under forcing conditions or with activation of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. youtube.com

Modifications of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid or amide. The outcome of the reaction is highly dependent on the reaction conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid. This process generally leads to the formation of the carboxylic acid, 3-(benzyloxy)picolinic acid, with the intermediate amide being further hydrolyzed under the reaction conditions. google.comgoogle.comlibretexts.orglibretexts.org

Base-catalyzed hydrolysis , on the other hand, is usually performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This initially produces the carboxylate salt, which upon acidic workup, yields the carboxylic acid. google.comgoogle.comlibretexts.orglibretexts.org Under milder basic conditions or with careful control of the reaction time, it is sometimes possible to isolate the intermediate amide, 3-(benzyloxy)picolinamide. google.com

Table 2: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Product |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat | Carboxylate Salt (then Carboxylic Acid) |

The nitrile group can be readily reduced to a primary amine, providing a pathway to (3-(benzyloxy)pyridin-2-yl)methanamine. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a solution of LiAlH₄, and the reaction mixture is often stirred at room temperature or refluxed to ensure complete reduction. A subsequent aqueous workup is necessary to quench the excess hydride reagent and to liberate the amine product. masterorganicchemistry.comyoutube.com This reduction is generally high-yielding and provides a clean conversion of the nitrile to the corresponding primary amine.

Cross-Coupling Reactions in Picolinonitrile Synthesis

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For the synthesis of substituted picolinonitriles, these methods are invaluable for introducing a variety of substituents onto the pyridine ring.

Suzuki-Miyaura Coupling with Halogenated Picolinonitrile Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. This reaction is widely used for creating carbon-carbon bonds to produce biaryl compounds, styrenes, and polyolefins. In the context of picolinonitrile synthesis, a halogenated picolinonitrile derivative can be coupled with a suitable boronic acid or boronic ester.

The general mechanism involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. The choice of ligands on the palladium catalyst is crucial and often involves bulky, electron-rich phosphines to facilitate the reaction, especially with less reactive chlorides.

For instance, a 3-halopicolinonitrile could be reacted with a benzyloxy-containing boronic acid in the presence of a palladium catalyst and a base to form a benzyloxy-substituted picolinonitrile. The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the trend I > OTf > Br >> Cl.

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Halogenated Picolinonitrile | Organoboron Compound (e.g., Boronic Acid) | Palladium Complex | Forms C-C bonds; requires a base; tolerant of many functional groups. |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, particularly for forming C(sp2)–C(sp3) bonds. This approach couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (chemical or electrochemical). This method avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare.

This strategy is beneficial due to the use of stable and readily available electrophiles and its operational simplicity. For the synthesis of complex picolinonitriles, a halogenated picolinonitrile could be coupled with another organic halide. A key challenge in cross-electrophile coupling is controlling the selectivity to favor the cross-coupled product over homocoupled byproducts. This is often achieved by careful selection of the nickel catalyst, ligands, and reaction conditions. For example, the coupling of aryl chlorides with primary alkyl chlorides has been successfully demonstrated using a specific ligand and halide additives to promote the desired reactivity.

| Reactant 1 (Electrophile) | Reactant 2 (Electrophile) | Catalyst System | Key Features |

| Aryl Halide (e.g., Halopicolinonitrile) | Alkyl Halide | Nickel Catalyst + Reductant | Couples two electrophiles; avoids pre-formed organometallics; selectivity can be a challenge. |

Metal-Catalyzed Cyclization and Annulation Procedures

Metal-catalyzed cyclization and annulation reactions provide an elegant and atom-economical way to construct the pyridine ring of picolinonitriles from simpler acyclic precursors.

Transition Metal-Catalyzed [2+2+2]-Cycloaddition with Nitriles

The transition metal-catalyzed [2+2+2]-cycloaddition is a powerful method for the de novo synthesis of substituted pyridines. This reaction involves the combination of two alkyne molecules and a nitrile to form the pyridine ring in a single step. This approach is highly atom-economical as all the atoms of the reactants are incorporated into the final product. A variety of transition metals, including cobalt, rhodium, iridium, and nickel, can catalyze this transformation.

The reaction can be performed in an intermolecular fashion, using two separate alkyne molecules and a nitrile, or intramolecularly, where the reacting partners are tethered together. Intramolecular versions are particularly useful for controlling regioselectivity.

Silyl-Tethered Diynes as Precursors

In the context of intramolecular [2+2+2]-cycloadditions for pyridine synthesis, tethering two alkyne functionalities within the same molecule (a diyne) allows for a more controlled and often more efficient cyclization with a nitrile. The nature of the tether can influence the reaction's outcome. Silicon is a versatile element for creating tethers in organic synthesis due to the strength of silicon-carbon and silicon-oxygen bonds and the ability to easily introduce and remove silyl (B83357) groups.

A silyl-tethered diyne precursor would contain two alkyne groups connected by a silicon-containing linker. This substrate can then react with a nitrile in the presence of a suitable transition metal catalyst. The tether ensures that the two alkyne units are held in the correct proximity for the cyclization to occur efficiently, leading to the formation of a bicyclic pyridine derivative. The silyl tether can potentially be cleaved or modified in subsequent synthetic steps.

Role of Cobalt Catalysts (e.g., CpCo(CO)2)

Cobalt catalysts are particularly effective for mediating [2+2+2]-cycloaddition reactions. nih.gov One of the most well-studied and utilized cobalt catalysts for this transformation is cyclopentadienylcobalt dicarbonyl, CpCo(CO)2. nih.gov The reaction mechanism is thought to involve the initial formation of a cobaltacyclopentadiene intermediate from the coordination and oxidative coupling of the two alkyne units to the cobalt center. researchgate.net

This cobaltacyclopentadiene intermediate then undergoes insertion of the nitrile's C≡N bond. Subsequent reductive elimination from the resulting seven-membered cobaltacycle yields the pyridine ring and regenerates the active cobalt catalyst. The use of CpCo(CO)2 often requires thermal or photochemical activation to dissociate a CO ligand and allow for coordination of the alkynes. Recent research has focused on developing more active and stable cobalt catalysts that can operate under milder conditions. researchgate.net The regioselectivity of the cycloaddition, particularly with unsymmetrical diynes or nitriles, is a key aspect influenced by both steric and electronic factors of the substrates and the catalyst system. nih.gov

| Reaction Type | Reactants | Catalyst | Intermediate | Product |

| [2+2+2]-Cycloaddition | Two Alkynes + One Nitrile | Transition Metal (e.g., Cobalt) | Metallacyclopentadiene | Substituted Pyridine |

Functionalization of the Pyridine Ring System

The synthesis of alkoxy-substituted pyridines, such as the benzyloxy moiety in the target compound, often involves the alkylation of corresponding 2-pyridone precursors. A significant challenge in this process is the inherent tautomerism of 2-pyridones, which exist in equilibrium with 2-hydroxypyridines. This duality often leads to a mixture of N-alkylated and O-alkylated products.

Achieving regioselective O-alkylation is therefore paramount. Research has demonstrated that the choice of catalyst and solvent system can decisively control the reaction's outcome. For instance, employing triflic acid (TfOH) as a catalyst in a carbenoid insertion reaction has been shown to achieve O-alkylation of 2-pyridones with exceptional regioselectivity (>99:1). This method proceeds under mild, metal-free conditions. Similarly, Brønsted acids can be used to catalyze the ring-opening of 2H-azirines, where triflic acid favors O-alkylation while p-toluenesulfonic acid promotes N-alkylation, highlighting the subtle yet powerful influence of the catalyst.

Table 1: Conditions for Regioselective Alkylation of 2-Pyridones

| Catalyst/Reagent | Alkylation Position | Key Features |

| Triflic Acid (TfOH) | Oxygen (O) | High regioselectivity (>99:1), mild conditions, metal-free. |

| p-Toluenesulfonic acid | Nitrogen (N) | Provides control for selective N-alkylation. |

| P(NMe2)3 | Nitrogen (N) | Mediates N-alkylation via deoxygenation of α-keto esters. |

| Cesium Carbonate (Cs2CO3) | Nitrogen (N) | Promotes N-alkylation of 3-cyano-2(1H)-pyridones. |

Further functionalization of the picolinonitrile ring can involve the introduction of trifluoromethyl (CF3) and amino (NH2) groups, which significantly alter the molecule's electronic properties.

The trifluoromethyl group is a powerful electron-withdrawing substituent. Its introduction onto an aromatic ring can be achieved through various methods. Historically, a common approach involves the chlorination and subsequent fluorination of a methyl group (picoline). Another established method is the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts.

The amino group acts as an electron-donating group. A common synthetic route to introduce an amino group is through the reduction of a nitro (NO2) group. For example, the synthesis of 5-amino-3-(trifluoromethyl)picolinonitrile (B1282822) is achieved by reducing the precursor 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. This reaction is typically carried out using a reducing agent like powdered iron in an acidic solvent mixture, such as ethyl acetate (B1210297) and acetic acid.

Chemo- and Regioselectivity in Synthesis

Controlling the specific site and type of chemical reaction (regio- and chemoselectivity, respectively) is a central theme in the synthesis of complex molecules like this compound. The pyridine ring, with its multiple potential reaction sites and the interplay of various functional groups, presents a significant synthetic challenge that is addressed through strategic planning.

Control through Tethering Strategies

Tethering strategies represent an advanced method for controlling regioselectivity, particularly in cycloaddition reactions used to construct the pyridine ring itself. In this approach, two reactants are temporarily linked together by a "tether." This intramolecular setup pre-organizes the molecule for a specific reaction pathway, overcoming unfavorable intermolecular interactions and directing the formation of a specific regioisomer.

One such application is the Tethered Imine-Enamine (TIE) approach used in the inverse-electron-demand Diels-Alder reaction for preparing highly substituted pyridines. nih.gov By tethering the dienophile to the diene (a 1,2,4-triazine), the subsequent cycloaddition and aromatization steps are guided to yield a single, predictable pyridine isomer. nih.gov This strategy avoids the formation of product mixtures that are common in untethered, intermolecular versions of the reaction.

Influence of Reaction Conditions and Catalysts

Reaction conditions and catalysts are the primary tools for directing chemo- and regioselectivity. The synthesis of this compound from 3-hydroxypicolinonitrile and benzyl chloride, a Williamson ether synthesis, is a classic example. The choice of base and solvent is critical. A base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the deprotonation of the hydroxyl group, activating it for nucleophilic attack on the benzyl chloride, thus ensuring O-alkylation.

Catalysts play a multifaceted role. As discussed previously, acid catalysts can selectively activate either the nitrogen or oxygen atom of a 2-pyridone tautomer, dictating the site of alkylation. In other contexts, transition metals like rhodium can be used for chelation-assisted C-H activation, enabling the functionalization of specific C-H bonds on the pyridine ring while leaving others untouched. semanticscholar.org Even in seemingly simple reactions, the absence of a catalyst can be a deliberate choice to favor a specific pathway, as seen in some catalyst-free cyclization-aromatization reactions.

Considerations for Large-Scale Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges centered on cost, efficiency, safety, and sustainability. For pyridine derivatives, industrial-scale synthesis often favors the modification of readily available pyridine feedstocks over complex de novo ring construction. acs.org

Key considerations include:

Starting Material Availability: Large-scale synthesis relies on simple, bulk-produced starting materials. The Chichibabin pyridine synthesis, which uses aldehydes, ketones, and ammonia, is a classic industrial method for producing simple pyridines and picolines.

Process Efficiency: Minimizing the number of synthetic steps is crucial for reducing costs and waste. Researchers have successfully converted multi-step batch processes for pyridine derivatives into single, continuous-flow processes. For instance, one such optimization for a halo-substituted nicotinonitrile increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu

Atom Economy and Waste Reduction: Modern large-scale synthesis prioritizes "green" chemistry principles. This involves using atom-efficient reactions, such as multi-component reactions (MCRs), and replacing stoichiometric reagents with catalytic systems. The Guareschi-Thorpe reaction, a multicomponent approach to synthesizing hydroxy-cyanopyridines, has been advanced to use environmentally benign aqueous media, simplifying work-up and reducing organic solvent waste. rsc.orgresearchgate.net

Catalyst Selection: The choice of catalyst is critical. For the nitrile functional group, the ammoxidation of 3-picoline (a methylpyridine) over catalysts like vanadium pentoxide (V2O5) is a major industrial route to nicotinonitrile, a related precursor. The efficiency of such processes is directly correlated to the catalyst's properties.

By focusing on process intensification, such as using flow reactors, and adopting greener synthetic routes, the large-scale production of complex molecules like this compound and its derivatives can be made more economically viable and environmentally sustainable. acs.orgvcu.edu

Process Efficiency and Scalability

The efficiency and scalability of synthesizing this compound are critical factors for its potential application in larger-scale chemical production. The traditional Williamson ether synthesis, while being a robust and widely used industrial method, presents several parameters that must be optimized to ensure high efficiency and safe scalability. wikipedia.org

Process Efficiency: The efficiency of the synthesis is largely determined by the reaction yield, which is highly dependent on the chosen conditions. Key variables include the base, solvent, temperature, and reaction time.

Base and Solvent Selection: Strong bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) are often used to ensure complete deprotonation of the starting alcohol. masterorganicchemistry.com The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective at solvating the cation of the alkoxide and promoting the SN2 mechanism. jk-sci.com For instance, a synthesis of the related compound 6-benzyloxy-2-nitrotoluene, using anhydrous potassium carbonate as the base in DMF at 90°C for 3 hours, achieved a high yield of 90%. orgsyn.org

Side Reactions: A primary challenge to process efficiency is the potential for side reactions. Since the starting material, 3-hydroxypicolinonitrile, contains a pyridine nitrogen atom, there is a possibility of competitive N-alkylation alongside the desired O-alkylation. The choice of reaction conditions can influence the selectivity. Additionally, using secondary or tertiary alkyl halides can lead to elimination reactions (E2), although this is not a concern when using a primary halide like benzyl chloride. wikipedia.orgjk-sci.com

Scalability: Scaling up the synthesis from a laboratory setting to industrial production introduces several challenges.

Process Mass Intensity (PMI): A key metric for evaluating the sustainability and efficiency of a chemical process on a large scale is the Process Mass Intensity (PMI). PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. acsgcipr.orgacsgcipr.org Pharmaceutical processes often have high PMIs, largely due to the extensive use of solvents in reactions and purifications. researchgate.net Optimizing the synthesis of this compound for scalability would involve minimizing solvent volumes and the number of processing steps to achieve a lower PMI.

Reagent and Solvent Handling: The use of hazardous reagents like sodium hydride, which is highly flammable, and large volumes of high-boiling point solvents like DMF or DMSO, poses significant safety and environmental challenges at an industrial scale. orgsyn.org Solvent recovery and recycling are critical for making the process economically viable and environmentally acceptable.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃ | DMF | 90°C | 3 hr | 90% | orgsyn.org |

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound to minimize its environmental impact. ijarsct.co.innih.gov These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Alternative Solvents and Bases: A major drawback of the traditional method is the reliance on hazardous solvents like DMF. Greener alternatives include switching to more benign solvents or using aqueous media. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, can facilitate the reaction in a biphasic system (e.g., water-toluene), eliminating the need for anhydrous polar aprotic solvents. utahtech.edujetir.org PTCs work by transporting the alkoxide nucleophile from the aqueous phase to the organic phase where the benzyl halide resides, thus enabling the reaction to proceed. crdeepjournal.org Furthermore, using milder inorganic bases like potassium carbonate (K₂CO₃) instead of highly reactive ones like NaH improves the safety profile of the reaction. jk-sci.com

Energy-Efficient Methods: Conventional heating methods often require long reaction times and significant energy input. Microwave-assisted synthesis has emerged as a powerful green technology that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govacs.org Microwave irradiation provides rapid and uniform heating, which can lead to higher yields and cleaner reactions. researchgate.net Several studies have demonstrated the successful application of microwave-assisted Williamson ether synthesis, sometimes even under solvent-free conditions, which further enhances the green credentials of the process. sid.irsacredheart.edu The combination of microwave heating and ultrasound has also been shown to be an efficient method for preparing ethers without the need for PTCs. rsc.org

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Base | Strong, hazardous bases (e.g., NaH, NaOMe) | Milder, safer bases (e.g., K₂CO₃, NaOH) jk-sci.comcrdeepjournal.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Water (with PTC), ethanol, or solvent-free jetir.orgsid.irresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound researchgate.netrsc.org |

| Catalyst | Typically none | Phase-Transfer Catalyst (PTC) utahtech.edu |

| Reaction Time | Hours | Minutes sid.ir |

| Environmental Impact | High solvent waste, use of hazardous materials | Reduced waste, use of benign substances, lower energy consumption |

Application As an Organic Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The picolinonitrile scaffold is a privileged structure in modern organic and medicinal chemistry due to its presence in numerous natural products and FDA-approved pharmaceuticals. The nitrile group is a versatile chemical handle that can be transformed into various other functional groups, providing a gateway to a wide array of chemical transformations.

The synthesis of substituted pyridines and their fused analogs is a cornerstone of heterocyclic chemistry, with many of these compounds exhibiting significant biological activity. While specific examples detailing the direct conversion of 3-(Benzyloxy)picolinonitrile to fused pyridine (B92270) systems are not extensively documented in publicly available literature, the inherent reactivity of the picolinonitrile moiety suggests its potential in such transformations. General methodologies for the synthesis of fused pyridines often involve the cyclization of appropriately substituted pyridine derivatives. For instance, the Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, or cyclocondensation reactions of aminopyridines with various reagents can lead to the formation of fused pyridine rings. The nitrile and the activated pyridine ring of this compound could potentially participate in such cyclization strategies to yield fused systems like pyrido[2,3-b]pyridines or other related scaffolds.

Triazolopyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties. smolecule.com The synthesis of beilstein-journals.orgmdpi.comtriazolo[4,3-a]pyridines can be achieved through the oxidative cyclization of hydrazone intermediates derived from 2-hydrazinopyridines. smolecule.com While a direct synthesis from this compound is not explicitly detailed, a plausible synthetic route could involve the conversion of the nitrile group of this compound into a hydrazino group, followed by reaction with an appropriate aldehyde and subsequent oxidative cyclization to yield the desired triazolopyridine core. A related synthesis has been reported for 3-(4-(benzyloxy)-3-methoxyphenyl)- beilstein-journals.orgmdpi.comtriazolo[4,3-a]pyridine, which was prepared from 2-hydrazinopyridine (B147025) and 4-benzyloxy-3-methoxybenzaldehyde, followed by an oxidative ring closure. smolecule.com

Oxazole-containing compounds are known for a wide range of pharmacological activities. thepharmajournal.com The synthesis of oxazoles can be achieved through various methods, including the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov To incorporate a pyridine moiety, a pyridyl-substituted aldehyde can be used as a starting material. While direct synthesis from this compound is not well-documented, one could envision a synthetic pathway where the nitrile group of this compound is first converted to an aldehyde. This resulting pyridine-2-carbaldehyde derivative could then undergo a Van Leusen reaction with TosMIC to furnish a pyridine-substituted oxazole.

Imidazopyridines are a prominent class of nitrogen-containing fused heterocycles with a broad spectrum of pharmacological activities. nih.gov Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient pathway to synthesize these scaffolds. beilstein-journals.org The GBB reaction is a three-component condensation of an α-amino heterocycle (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.org Although this compound itself is not a direct substrate for the GBB reaction, its structural motif can be incorporated into imidazopyridine-fused systems. A potential strategy would involve the initial synthesis of a more complex intermediate derived from this compound, which could then participate in subsequent cyclization reactions to form fused imidazopyridine structures.

Precursor for Bioactive Molecules

The structural features of this compound, namely the benzyloxy and nitrile groups on a pyridine core, make it an attractive starting point for the synthesis of bioactive molecules. The benzyloxy group can serve as a protecting group for a hydroxyl function, which can be deprotected at a later synthetic stage. The nitrile group is a key reactive site and can be a pharmacophore element in drug design, often participating in interactions with biological targets.

While the direct use of this compound as a starting material for the synthesis of specific commercial drugs is not widely reported in the public domain, picolinonitrile derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the core structure of Palbociclib, a CDK4/6 inhibitor used in cancer therapy, contains a pyrido[2,3-d]pyrimidin-7-one scaffold, which can be synthesized from substituted 2-aminopyridines. Although the exact synthesis of Palbociclib does not start from this compound, the general strategies for constructing such fused pyridine systems highlight the importance of functionalized pyridine precursors. The development of synthetic routes to complex molecules often involves multiple steps, and a versatile building block like this compound could potentially be utilized in the early stages of such a synthesis.

Drug Design and Development

The structural framework of this compound is particularly advantageous in the field of drug design and development. The picolinonitrile scaffold, a pyridine ring substituted with a nitrile group, is recognized as a "privileged structure" in medicinal chemistry. ekb.egekb.egresearchgate.net This is due to the pyridine ring being a fundamental nitrogen-containing heterocycle present in many natural products and FDA-approved pharmaceuticals. The nitrile group itself can act as a bioisostere for other functionalities and is a key component in many pharmacophores, often engaging in crucial interactions with biological targets. Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, underscoring its therapeutic relevance. ekb.egresearchgate.net

Concurrently, the benzyloxy moiety is a well-established pharmacophore that can enhance biological activity. researchgate.netnih.gov For instance, the incorporation of a benzyloxy group into chalcone motifs has led to the development of potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for neurodegenerative diseases. nih.gov Similarly, the (3-fluoro)benzyloxyphenyl unit has been identified as a novel pharmacophore for modulating Na+ currents, a key mechanism for anticonvulsant drugs. nih.gov Research into 3-benzyloxyaminopyridines has also identified them as selective ROS1 inhibitors for combating resistant mutations in cancer. nih.gov The presence of this group in complex molecules like benzyloxyquinoxalines has demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com

Thus, this compound serves as an ideal starting point for drug discovery, combining the proven therapeutic potential of the picolinonitrile core with the activity-enhancing properties of the benzyloxy pharmacophore.

Table 1: Examples of Biologically Active Scaffolds Related to this compound

| Scaffold/Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| Picolinonitrile Derivatives | Kinase Inhibition | Oncology | ekb.eg |

| Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) Inhibition | Neurodegenerative Diseases | nih.gov |

| Benzyloxyaminopyridines | ROS1 Inhibition | Oncology | nih.gov |

| Benzyloxyquinoxalines | Antiproliferative Activity | Oncology | mdpi.com |

| Benzyloxyphenyl Derivatives | Na+ Channel Modulation | Epilepsy/Neuropathic Pain | nih.gov |

Role in Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.netwikipedia.org The benzyloxy group in this compound functions as a benzyl (B1604629) (Bn) ether, a widely used protecting group for hydroxyl functionalities. organic-chemistry.orgnih.gov

The primary strategic application of the benzyloxy group is to protect the 3-hydroxy functionality of the picolinonitrile core. Benzyl ethers are valued for their stability across a wide range of acidic and basic conditions, making them robust protecting groups that can withstand numerous synthetic transformations. chem-station.com The introduction of this group is typically achieved through a Williamson ether synthesis, where the corresponding alcohol is treated with a benzyl halide (like benzyl bromide) in the presence of a base, such as sodium hydride. organic-chemistry.orgnih.govchem-station.com For substrates that are sensitive to basic conditions, alternative methods using reagents like benzyl trichloroacetimidate under acidic conditions are available. organic-chemistry.org This protection is crucial for allowing chemists to selectively perform reactions on other parts of the molecule without unintended side reactions involving the hydroxyl group. researchgate.net

Once the hydroxyl group is protected as a benzyl ether, the rest of the this compound molecule is available for further chemical modification. After the desired transformations are complete, the benzyl group must be removed to reveal the original hydroxyl group, a process known as deprotection. wikipedia.org The cleavage of benzyl ethers is most commonly accomplished through catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com This method is highly efficient and clean, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org For molecules containing other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes), alternative deprotection methods are employed. These include the use of strong acids, Lewis acids like boron trichloride (BCl3), or oxidative cleavage techniques. organic-chemistry.orgresearchgate.netacs.org The ability to reliably protect and deprotect the hydroxyl group makes the benzyloxy group an indispensable tool, enabling complex synthetic sequences that would otherwise be unachievable.

Table 2: Common Methods for Deprotection of Benzyl Ethers

| Method | Reagents | Conditions | Advantages | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temperature | High efficiency, clean byproducts | organic-chemistry.orgcommonorganicchemistry.com |

| Transfer Hydrogenation | Pd/C, Formic Acid or 1,4-Cyclohexadiene | Neutral, Mild | Avoids use of H₂ gas | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Low Temperature | Chemoselective, avoids reduction | researchgate.net |

| Oxidative Deprotection | Nitroxyl Radical/PIFA | Ambient Temperature | Tolerates hydrogenation-sensitive groups | acs.org |

Synthetic Routes to Specific Chemical Structures

As a versatile intermediate, this compound is a starting point for the synthesis of a wide array of more complex molecules. Its structure allows for modifications at two key locations: the picolinonitrile core and the benzyloxy linkage.

The picolinonitrile core offers multiple sites for functionalization. The nitrile group (–C≡N) is a particularly useful chemical handle. It can undergo hydrolysis in acidic or basic aqueous solutions to first form an amide and then a carboxylic acid. libretexts.orgpressbooks.pub This transformation is valuable for creating picolinic acid derivatives, which are important in coordination chemistry and pharmaceutical development. umsl.edu Alternatively, the nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This opens pathways to various amine-containing compounds. Furthermore, the reaction of the nitrile with Grignard reagents can produce ketones after hydrolysis, providing a route to carbon-carbon bond formation at this position. libretexts.orgchemistrysteps.com The pyridine ring itself can also be modified, for example, through electrophilic aromatic substitution, although such reactions on pyridine rings can be challenging and require specific conditions.

Altering the benzyloxy linkage provides another avenue for creating diverse derivatives. The most direct way to modify this part of the molecule is through a two-step sequence: cleavage of the benzyl ether followed by re-functionalization of the resulting hydroxyl group. As detailed in the protecting group section (3.3.2), the C–O bond of the benzyl ether can be cleaved using methods like hydrogenolysis to unmask the 3-hydroxy-picolinonitrile intermediate. nih.govresearchgate.net This free hydroxyl group is a nucleophile that can then be reacted with a variety of electrophiles. For example, performing another Williamson ether synthesis with different alkyl or aryl halides allows for the introduction of new ether linkages, thereby altering the steric and electronic properties of the original molecule. This strategy enables the synthesis of a library of compounds with diverse substituents at the 3-position, which is a common practice in drug discovery for optimizing a molecule's biological activity and pharmacokinetic properties. acs.org

Integration into Larger Molecular Scaffolds

The strategic incorporation of the this compound framework into larger, more complex molecular architectures is a key area of its application in organic synthesis. This integration is particularly valuable in the field of medicinal chemistry, where the pyridine ring and its substituents can play a critical role in the biological activity of a molecule. The benzyloxy and nitrile functionalities of this compound offer versatile handles for a variety of chemical transformations, allowing for its seamless incorporation into diverse molecular scaffolds.

One notable example of this integration is in the synthesis of potent enzyme inhibitors, such as those targeting Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a promising strategy in cancer therapy nih.govnih.gov. Research in this area has led to the design and synthesis of novel inhibitor scaffolds, including 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides nih.gov.

The synthesis of these complex inhibitors utilizes a benzyloxy-substituted pyridine precursor, which can be derived from this compound. The nitrile group of this compound can be converted to a hydrazinyl group, which then serves as a key nucleophile in the construction of the pyrazole ring. This transformation is a critical step in building the core scaffold of the PLK1 inhibitor.

The general synthetic approach involves the reaction of a 4-hydrazinyl-pyridin-2-amine intermediate with a suitable dicarbonyl compound to form the pyrazole ring. The benzyloxy group at the 3-position of the original picolinonitrile is retained throughout this process, ultimately becoming the 4-benzyloxy substituent on the pyrazole ring of the final inhibitor molecule. The following table outlines the key reactants and the resulting integrated molecular scaffold.

| Reactant/Intermediate | Role in Synthesis | Resulting Structural Feature |

|---|---|---|

| This compound | Starting material providing the core pyridine and benzyloxy moieties. | Benzyloxy-substituted pyridine core. |

| Hydrazine | Reacts with the nitrile group to form a hydrazinyl intermediate. | Hydrazinyl group at the 4-position of the pyridine ring. |

| Dicarbonyl Compound | Undergoes cyclization with the hydrazinyl group to form the pyrazole ring. | Fused pyrazole ring system. |

| Aryl Amine | Introduced to the 2-position of the pyridine ring. | 2-Arylaminopyridin-4-yl moiety. |

| Carboxamide Formation | Final modification to complete the inhibitor structure. | 3-Carboxamide group on the pyrazole ring. |

This integration strategy highlights the utility of this compound as a versatile building block. The benzyloxy group not only influences the electronic properties of the pyridine ring but also serves as a stable protecting group that can be carried through multiple synthetic steps. The nitrile group provides a reactive site for the construction of fused heterocyclic systems, demonstrating the compound's value in creating complex, biologically active molecules mdpi.com.

The resulting 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides have shown potent inhibitory activity against PLK1 nih.gov. The benzyloxy group, in particular, plays a significant role in the binding of the inhibitor to the enzyme's active site nih.gov. This successful integration of the this compound scaffold into a larger, pharmacologically relevant molecule underscores its importance as an intermediate in modern drug discovery and organic synthesis.

Despite a comprehensive search for scientific literature focusing specifically on the chemical compound "this compound" and its derivatives, detailed research findings required to construct the requested article are not available in the public domain. The search yielded information on related but structurally distinct compounds, which falls outside the strict scope of the user's request.

The performed searches for "synthesis and antimicrobial activity of this compound derivatives," "antibacterial evaluation of compounds derived from this compound," "this compound derivatives as anticancer agents," "cytotoxicity of this compound analogs," and "mechanism of action of this compound derivatives in cancer cells" did not provide the specific data, such as Minimum Inhibitory Concentration (MIC) values or 50% Inhibitory Concentration (IC50) values, for derivatives of this compound. Furthermore, detailed mechanistic studies on the interaction of these specific compounds with biological targets like nucleic acids and proteins in the context of cancer metabolism could not be located.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy while adhering to the strict constraint of focusing solely on "this compound" and its derivatives. The available information does not support the creation of the outlined data tables and in-depth discussion of biological activities for this particular chemical family.

Medicinal Chemistry and Biological Activity of 3 Benzyloxy Picolinonitrile and Its Derivatives

Exploration of Biological Activities

Anticancer Properties

Antitumor Activity Against Liver (HepG2) and Breast (MCF-7) Cancer Cell Lines

Derivatives incorporating the benzyloxy phenyl moiety have shown notable cytotoxic effects against human liver (HepG2) and breast (MCF-7) cancer cell lines. A series of novel chalcone-thienopyrimidine derivatives were evaluated for their in vitro antiproliferative activity, with several compounds exhibiting moderate to robust cytotoxicity against both HepG2 and MCF-7 cells. nih.gov

Specifically, compounds designated as 3b and 3g from this series displayed more potent anticancer activities against both cell lines than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Another study synthesized benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, identifying compounds 7a, 7c, and 11 as having the highest cytotoxic effects against a panel of cancer cells, including the HepG2 liver cancer line. The cytotoxic potential of these compounds often correlates with the nature and position of substitutions on the aromatic rings, influencing their interaction with biological targets.

| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 3b | Potent | Potent | 5-FU | > Compound 3b |

| Compound 3g | Potent | Potent | 5-FU | > Compound 3g |

| Compound 14 | 7.9 ± 0.67 | 7.5 ± 0.8 | 5-FU | 8.15 ± 0.61 (HepG2), 7.76 ± 0.46 (MCF-7) |

| Compound 15 | 2.85 ± 0.17 | 3.5 ± 0.26 | 5-FU | 8.15 ± 0.61 (HepG2), 7.76 ± 0.46 (MCF-7) |

Data sourced from multiple studies investigating derivatives against cancer cell lines. nih.govekb.eg

Induction of Apoptosis in Cancer Cells

The anticancer activity of 3-(benzyloxy)picolinonitrile derivatives is often mediated by the induction of apoptosis, or programmed cell death. Research into chalcone-thienopyrimidine derivatives demonstrated that their cytotoxicity was achieved through the regulation of key apoptotic proteins. nih.gov This included the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, the activation of executioner caspases, such as caspase-3 and caspase-9, was observed, confirming the engagement of the apoptotic cascade. nih.gov Similarly, synthetic 3',4'-dibenzyloxyflavonol has been shown to be a potent inducer of apoptosis in human leukemia cells, mediated by the activation of initiator and executioner caspases and associated with the release of cytochrome c from the mitochondria. nih.gov This suggests that the benzyloxy moiety is a key pharmacophore in triggering caspase-dependent apoptotic pathways in various cancer cell types. The mechanism often involves arresting the cell cycle at specific phases, preventing cancer cell proliferation and leading to cell death. nih.govnih.gov

Enzyme Inhibition

The this compound scaffold and its derivatives have been identified as inhibitors of various enzymes, which underlies many of their biological activities. This inhibitory action is crucial to their potential therapeutic effects in inflammatory diseases and neurological disorders.

Derivatives of this compound are being explored for their anti-inflammatory properties, which are often linked to the inhibition of enzymes that mediate inflammatory pathways. mdpi.com For instance, certain benzoxazolone derivatives have demonstrated anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov The mechanism can involve targeting key proteins in inflammatory signaling cascades. Myeloid differentiation protein 2 (MD2), an adaptor protein essential for sensing lipopolysaccharides (LPS) and initiating an inflammatory response, has been identified as a target. nih.gov By inhibiting such targets, these compounds can disrupt the signaling that leads to the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. mdpi.comnih.gov

The biological activity of these compounds is predicated on their ability to bind to specific molecular targets. Molecular docking studies are frequently used to predict and analyze these interactions at an atomic level. mdpi.comcurrentopinion.be For example, molecular docking analysis of certain anticancer chalcone-thienopyrimidine derivatives revealed their ability to fit into the binding groove of the anti-apoptotic protein Bcl-2. nih.gov This binding prevents Bcl-2 from inhibiting apoptosis, thereby promoting cancer cell death. In other studies, benzoxazolone derivatives have been shown to competitively inhibit the binding of probes to the MD2 protein, confirming direct interaction. nih.gov Techniques like biological layer interferometry have further quantified these interactions, revealing dissociation constants and confirming direct binding to protein targets. nih.gov

A significant area of research for benzyloxy-containing compounds is the inhibition of monoamine oxidase B (MAO-B). This enzyme is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. Numerous derivatives have been synthesized that exhibit potent and selective inhibition of MAO-B over the MAO-A isoform. ju.edu.saresearchgate.netnih.gov

For example, benzyloxy-derived halogenated chalcones and isatin-based benzyloxybenzene derivatives have been identified as potent, selective, and reversible competitive inhibitors of MAO-B. ju.edu.saresearchgate.net Kinetic studies have determined their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) to be in the low micromolar to nanomolar range, often surpassing the potency of reference inhibitors like Lazabemide. ju.edu.sa The benzyloxy group is often critical for this selective behavior. nih.gov

| Compound | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| BB4 (chalcone) | 0.062 | 0.011 ± 0.005 | Reversible Competitive | 645.161 |

| BB2 (chalcone) | 0.093 | 0.030 ± 0.014 | Reversible Competitive | 430.108 |

| ISB1 (isatin-based) | 0.124 ± 0.007 | 0.055 ± 0.010 | Reversible Competitive | 55.03 |

| ISFB1 (isatin-based) | 0.135 ± 0.002 | 0.069 ± 0.025 | Reversible Competitive | 5.02 |

| Compound 12a (oxadiazolone) | 0.0014 | 0.0007 (overall Kᵢ*) | Reversible, Tight-binding | > 71,400 |

Data compiled from studies on various benzyloxy-containing scaffolds. ju.edu.sanih.govebi.ac.uk

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling. eurekaselect.com The inhibition of specific PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), is a validated therapeutic strategy for diseases like diabetes and cancer. uq.edu.au Derivatives containing a benzyl (B1604629) or benzyloxy motif have been investigated as PTP inhibitors. For instance, a series of lithocholic acid derivatives featuring different benzylaminomethyl groups were synthesized and evaluated for their ability to inhibit PTP1B. nih.govresearchgate.net The results showed that several of these compounds were potent and selective inhibitors, acting through an uncompetitive mechanism. nih.govresearchgate.net Developing selective inhibitors for PTPs is a significant challenge due to the highly conserved nature of their active sites, but the unique structural features of these derivatives can confer the required specificity. uq.edu.au

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive and multi-stage search of publicly available scientific literature and patent databases, no specific information, research findings, or data could be located that directly link the chemical compound This compound or its derivatives to the biological activities specified in the requested article outline.

The search encompassed targeted queries for the compound's role in:

Checkpoint Kinase 1 (CHK1) Inhibition

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

PIM-1 Kinase Inhibition

DT-Diaphorase Substrate Activity

Antiparasitic Activity against Trypanosoma brucei

The investigation included searches for direct activity of the compound, as well as its use as a chemical intermediate in the synthesis of active molecules targeting these specific proteins or organisms. Despite these efforts, the required scientific basis for generating a thorough, informative, and accurate article as per the provided instructions is absent from the available resources.

Therefore, this report cannot be completed as it would not be possible to adhere to the core requirements of scientific accuracy and strict adherence to the specified outline without the necessary foundational research data.

Antiparasitic Activity

Antimalarial Activity (e.g., against P. falciparum)

Extensive searches for data on the antimalarial properties of this compound and its derivatives against Plasmodium falciparum did not yield specific results. The current body of scientific literature focuses on other classes of heterocyclic compounds for antimalarial drug discovery. nih.govscholaris.ca For instance, research has been conducted on chloroquine (B1663885) derivatives and tetrahydroquinolines, but a direct link to the this compound scaffold in the context of antimalarial activity has not been established in the reviewed literature. scholaris.caresearchgate.net The urgent need for new antimalarials to combat resistance to existing drugs, including artemisinin-based therapies, continues to drive research into novel chemical entities. nih.gov

Neurotrophic Signaling Pathway Modulation

There is a lack of specific published research investigating the modulation of neurotrophic signaling pathways by this compound or its derivatives. Neurotrophic signaling, involving pathways such as those mediated by brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), is crucial for neuronal survival, development, and function. nih.govebi.ac.uk These pathways often involve the activation of receptor tyrosine kinases (Trk) and downstream cascades like the PI3K/Akt and MAPK pathways. nih.govmdpi.com While various natural and synthetic compounds are studied for their potential to modulate these pathways, specific data for the this compound structure is not available in the current literature.

PD-1/PD-L1 Antagonism

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) represent a critical immune checkpoint that cancer cells can exploit to evade immune surveillance. uj.edu.plnih.gov The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is an active area of cancer immunotherapy research. nih.govnih.gov While some research has explored benzyloxy-biphenyl derivatives as potential PD-L1 inhibitors, specific studies detailing the activity of this compound or its direct derivatives as PD-1/PD-L1 antagonists were not found in the available literature. uj.edu.pl The development of orally-active small molecules remains a significant goal to complement or provide alternatives to monoclonal antibody therapies. nih.gov

Hemoglobin Allosteric Modulation

Allosteric modulators of hemoglobin can alter its oxygen-binding affinity, which has potential therapeutic applications in conditions of tissue hypoxia. nih.govnih.gov These modulators can stabilize either the high-affinity (R-state) or low-affinity (T-state) of hemoglobin, thereby influencing oxygen release to tissues. nih.gov A review of the literature did not reveal any studies specifically investigating this compound or its derivatives as allosteric modulators of hemoglobin. Research in this area has focused on other classes of compounds that bind to specific sites on the hemoglobin molecule to effect these conformational changes. nih.govarxiv.org

Structure-Activity Relationships (SAR)

Specific structure-activity relationship (SAR) studies for derivatives of this compound across the aforementioned biological activities are not available in the public domain. SAR studies are fundamental to medicinal chemistry for optimizing lead compounds into drug candidates by systematically modifying the chemical structure and evaluating the impact on biological activity. mdpi.com

Impact of Substituent Groups on Biological Activity

Without experimental data on the biological activity of a series of this compound derivatives, it is not possible to delineate the impact of various substituent groups. In general, SAR studies would explore how modifications to the pyridine (B92270) ring, the benzyl group, or the nitrile function influence potency, selectivity, and pharmacokinetic properties. For example, in other chemical series, the addition of electron-withdrawing or electron-donating groups can significantly alter biological activity. scholaris.ca

Influence of Benzyloxy and Picolinonitrile Moieties

The this compound scaffold contains key structural features that suggest potential for biological activity. smolecule.com The picolinonitrile moiety is a structural component found in various bioactive molecules. researchgate.net The benzyloxy group can influence properties such as lipophilicity and molecular conformation, which are critical for receptor binding and cell permeability. In studies of other molecular classes, such as 3-benzyloxyflavones, the nature and position of substituents on the benzyloxy ring have been shown to be crucial for their inhibitory activities against certain enzymes. nih.gov However, without specific research on derivatives of this compound, the precise contribution and influence of these moieties on the targeted biological activities remain speculative.

Correlation of Molecular Structure with Enzymatic Conversion Rate

The enzymatic conversion of nitriles, such as this compound, is a process of significant interest in biocatalysis, offering a green alternative to chemical hydrolysis. The primary enzymes involved are nitrilases, which directly convert nitriles to carboxylic acids, and nitrile hydratases, which produce amides that may be further hydrolyzed by amidases. The rate and selectivity of these enzymatic conversions are intricately linked to the molecular structure of the substrate.

The structure of this compound features a pyridine ring substituted with a nitrile group at the 2-position and a benzyloxy group at the 3-position. Both substituents play a crucial role in modulating its interaction with the active site of nitrile-metabolizing enzymes. Variation in the substrate's structure has been shown to be a key method for modifying the enantioselectivity and chemoselectivity of these enzymatic reactions. nih.gov

The pyridine ring itself, being an electron-deficient aromatic system, influences the electrophilicity of the nitrile carbon. The position of the nitrile group on the ring is critical; for instance, studies on picolinamide (B142947) derivatives (derived from picolinonitrile) have shown that the position of substituents markedly influences inhibitory activity against enzymes like acetylcholinesterase. nih.gov

The benzyloxy group introduces significant steric bulk and lipophilicity. This moiety can act as a "docking group," influencing the orientation of the substrate within the enzyme's active site. Research on the biotransformation of β-hydroxy alkanenitriles has demonstrated that an O-benzyl group can dramatically enhance the enantioselectivity of the enzymatic transformation, suggesting that the benzyloxy moiety can effectively control the stereochemical outcome of the reaction. nih.gov The hydrophobic nature of the benzyl group can facilitate favorable interactions with nonpolar amino acid residues in the enzyme's active site, while its size can create steric hindrance that favors a specific binding orientation.

While direct kinetic data on the enzymatic conversion of this compound is not extensively available, the principles of structure-activity relationships (SAR) in nitrile biotransformations allow for predictions. Modifications to either the benzyl or pyridine portions of the molecule would be expected to significantly alter conversion rates and selectivity.

Table 1: Predicted Influence of Structural Modifications on Enzymatic Conversion

| Structural Feature | Potential Effect on Enzymatic Conversion | Rationale |

| Benzyloxy Group | Enhanced enantioselectivity, altered conversion rate. | Acts as a steric and hydrophobic docking group, influencing substrate orientation in the enzyme active site. |

| Nitrile Group Position | Critical for substrate recognition and catalytic rate. | The position relative to the ring nitrogen and other substituents affects electronic properties and accessibility. |

| Pyridine Ring | Influences electronic properties of the nitrile group. | The nitrogen atom acts as an electron-withdrawing group, affecting the reactivity of the nitrile. |

| Substituents on Benzyl Ring | Fine-tuning of steric and electronic properties. | Electron-donating or -withdrawing groups can alter hydrophobic interactions and the overall electronic profile. |

Mechanisms of Biological Action

The biological activities of this compound and its derivatives are predicated on their ability to interact with various biomolecules, leading to the modulation of cellular pathways. The mechanisms are diverse, reflecting the versatility of the benzyloxypyridine scaffold.

Interactions with proteins are a more extensively documented mechanism for benzyloxy-pyridine derivatives. smolecule.com The binding to plasma proteins, such as serum albumin, is a critical factor in the pharmacokinetics of a drug. The lipophilicity conferred by the benzyloxy group is expected to promote binding to hydrophobic pockets in proteins like albumin. nih.govmdpi.com The extent of protein binding can influence the free fraction of the compound available to interact with its therapeutic targets. nih.gov

The ability of this compound derivatives to bind to the active or allosteric sites of enzymes and receptors is a primary driver of their biological effects. The benzyloxy-pyridine scaffold is found in molecules that exhibit high affinity for various biological targets.

For instance, 3-benzyloxyflavone derivatives have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory activities dependent on the substitution pattern. nih.gov This indicates that the benzyloxy moiety can effectively occupy pockets within the active site of these enzymes.